

# SRT1720 Monohydrochloride Solutions: Technical Support Center

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## Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of SRT1720 monohydrochloride solutions. Below you will find frequently asked questions, troubleshooting guides, and recommended experimental protocols to ensure the integrity and reliability of your experiments.

## Frequently Asked Questions (FAQs)

Q1: How should I store SRT1720 monohydrochloride powder and for how long is it stable?

A1: SRT1720 monohydrochloride powder should be stored at -20°C.[1][2] Under these conditions, the powder is stable for up to three years from the date of receipt.[2]

Q2: What is the recommended solvent for preparing SRT1720 stock solutions?

A2: The recommended solvent for preparing stock solutions of SRT1720 is dimethyl sulfoxide (DMSO).[1][3] It is soluble in DMSO up to concentrations of 100 mg/mL, though solubility can be affected by the purity of the DMSO.[2] It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]

Q3: What are the recommended storage conditions and stability for SRT1720 stock solutions in DMSO?

A3: For long-term stability, it is recommended to store SRT1720 stock solutions in DMSO at -80°C, where they can be stable for up to one year.<sup>[2]</sup> For shorter-term storage, solutions can be kept at -20°C for one to six months.<sup>[2]</sup> To maintain the integrity of the stock solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.<sup>[2]</sup>

Q4: How stable are SRT1720 solutions in aqueous buffers?

A4: The stability of SRT1720 in aqueous solutions is limited. It is strongly recommended to prepare fresh aqueous working solutions from the DMSO stock solution on the day of use. One manufacturer advises against storing aqueous solutions for more than a single day.

Q5: How can I prepare SRT1720 for in vivo animal studies?

A5: A suggested formulation for oral gavage in mice is a suspension of SRT1720 in a vehicle consisting of 30% PEG 400, 0.5% Tween 80, and 5% Propylene glycol.<sup>[2]</sup> For injection, a clear solution can be prepared at 3mg/ml in 2% DMSO, 30% PEG 300, 1% Tween 80, and ddH<sub>2</sub>O.<sup>[2]</sup> It is critical to prepare these formulations fresh for each experiment.<sup>[2]</sup>

## Stability Data Summary

The following tables summarize the stability data for SRT1720 monohydrochloride based on manufacturer recommendations.

Table 1: Stability of Solid SRT1720 Monohydrochloride

Storage Temperature	Shelf Life
-20°C	Up to 3 years <sup>[2]</sup>

Table 2: Stability of SRT1720 Monohydrochloride in DMSO

Storage Temperature	Shelf Life	Special Instructions
-80°C	Up to 1 year[2]	Aliquot to avoid freeze-thaw cycles.[2]
-20°C	1 to 6 months[2]	Aliquot to avoid freeze-thaw cycles.[2]

## Troubleshooting Guide

Issue 1: I am having trouble dissolving SRT1720 monohydrochloride in DMSO.

- Question: Why is my SRT1720 not fully dissolving in DMSO, or why is there precipitation in my stock solution?
- Answer: This could be due to several factors:
  - DMSO Quality: The DMSO you are using may have absorbed moisture. Use fresh, anhydrous (moisture-free) DMSO for the best results, as moisture can significantly decrease the solubility of SRT1720.[2]
  - Concentration: You may be attempting to prepare a solution that is above the solubility limit of the compound. While concentrations up to 100 mg/mL in DMSO have been reported, it is safer to start with a slightly lower concentration if you are facing issues.[2]
  - Temperature: Ensure the DMSO and SRT1720 are at room temperature before mixing. If precipitation occurs after the solution has been prepared, gentle warming and sonication may help to redissolve the compound.

Issue 2: My experimental results are inconsistent or show a loss of compound activity.

- Question: I suspect my SRT1720 solution may have degraded. What are the likely causes?
- Answer: A loss of activity can often be attributed to improper storage or handling:
  - Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation of the compound. It is imperative to aliquot your stock solution into single-use vials after preparation to minimize this.[2]

- Aqueous Solution Instability: If you are using diluted aqueous solutions that were not prepared fresh, it is highly likely that the compound has degraded. Always prepare aqueous working solutions on the day of your experiment.
- Extended Storage at -20°C: While stable for a period, storage of DMSO stock solutions at -20°C is less ideal for long-term stability compared to -80°C.<sup>[2]</sup> If your stock has been at -20°C for several months, consider preparing a fresh stock.

## Experimental Protocols

### Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of SRT1720 Solutions

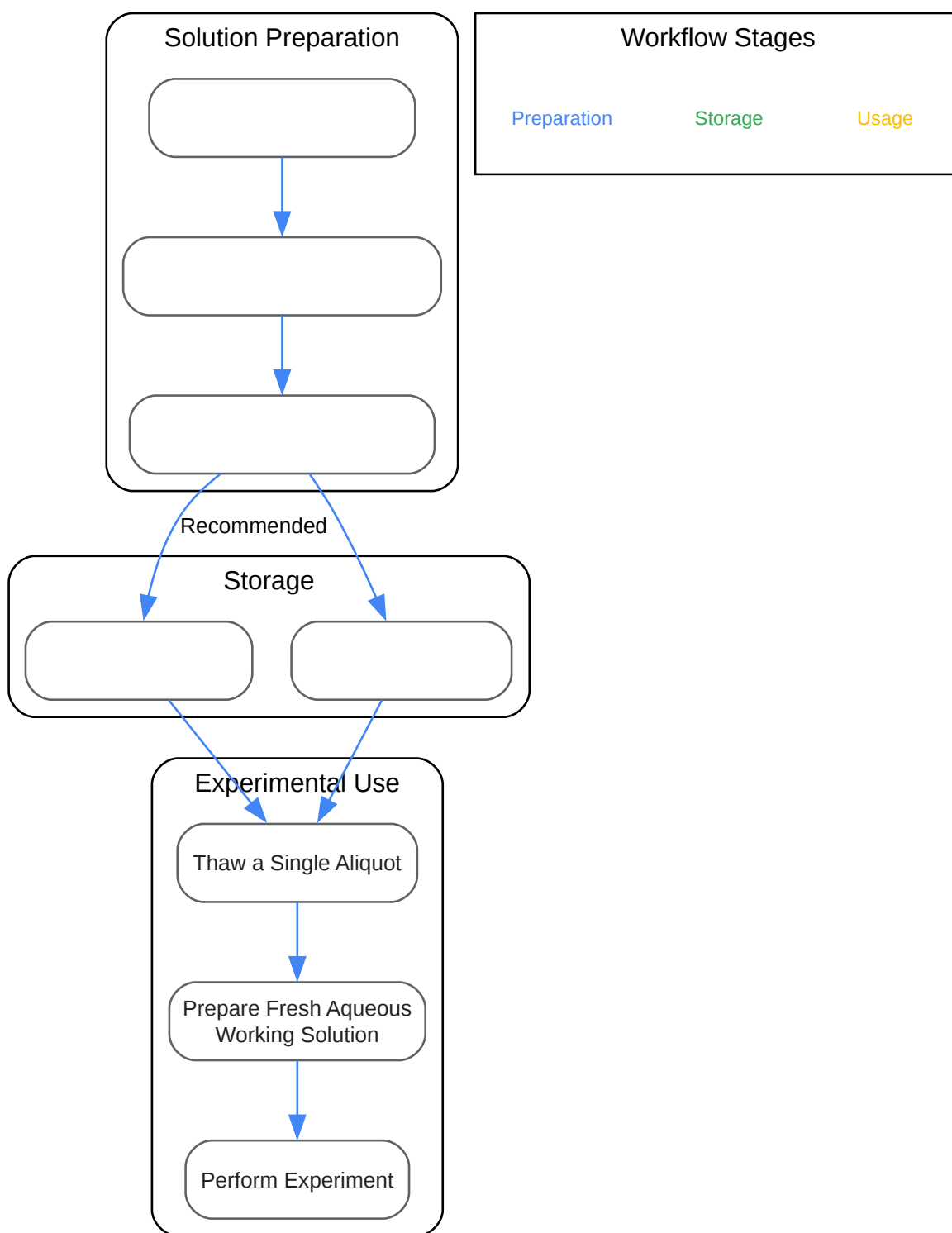
This protocol provides a general framework for assessing the purity of SRT1720. Specific parameters may need to be optimized for your particular HPLC system.

- System Preparation:
  - HPLC System: A standard HPLC system with a UV detector.
  - Column: A C18 reverse-phase column is suitable for this type of compound.
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point for small molecules.
  - Detector Wavelength: Determine the optimal wavelength for detection by performing a UV scan of SRT1720.
- Sample Preparation:
  - Prepare a fresh stock solution of SRT1720 in DMSO at a known concentration (e.g., 1 mg/mL).
  - Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.
  - For stability testing, incubate your SRT1720 solution under the desired conditions (e.g., specific temperature, solvent, time). At each time point, take an aliquot and dilute it for

HPLC analysis.

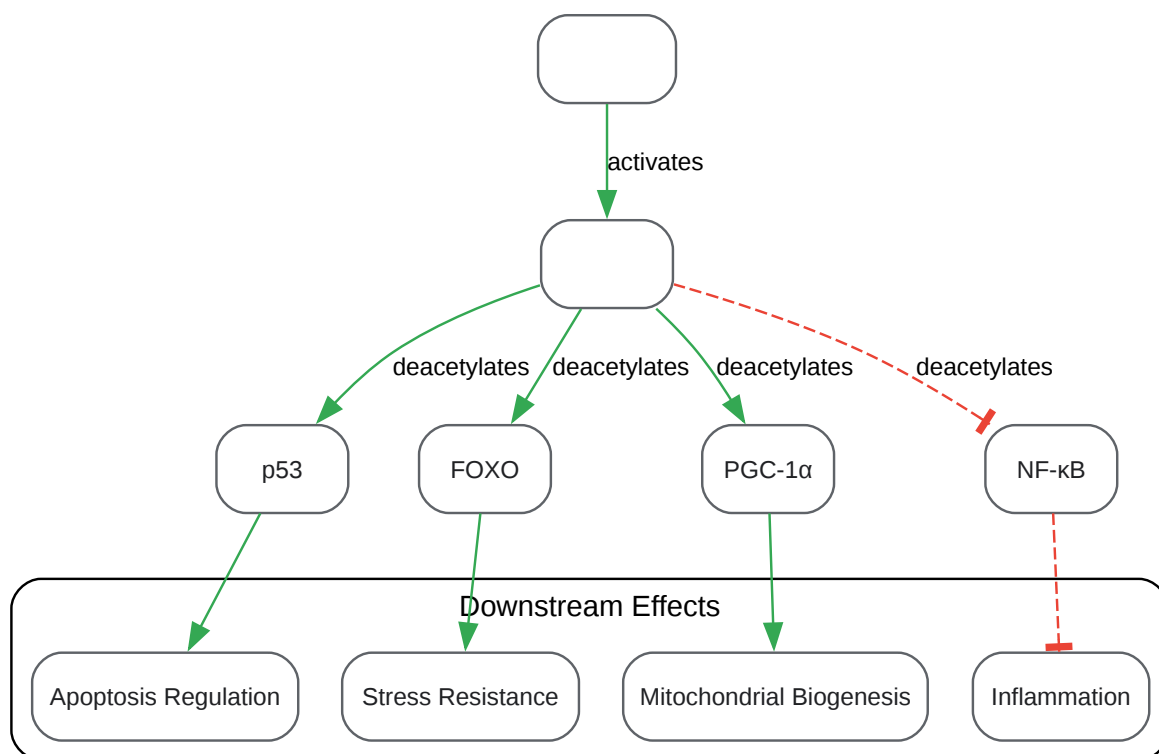
- HPLC Analysis:
  - Inject the prepared sample onto the HPLC system.
  - Run the gradient method to separate SRT1720 from any potential degradation products.
  - Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main SRT1720 peak over time.
- Data Analysis:
  - Integrate the peak areas in the chromatogram.
  - Calculate the purity of the SRT1720 solution at each time point as the percentage of the main peak area relative to the total area of all peaks.
  - A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

## Visualizations



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Caption: Recommended workflow for SRT1720 solution preparation and handling.



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Caption: Simplified SIRT1 signaling pathway activated by SRT1720.

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